molecular formula C18H20N2 B15064830 N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine

N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine

Cat. No.: B15064830
M. Wt: 264.4 g/mol
InChI Key: SFILDIBJLADGOQ-UHFFFAOYSA-N
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Description

N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring system is prevalent in many natural alkaloids and synthetic drugs, making it a crucial structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of tryptamine, a naturally occurring indole derivative, as a starting material. Tryptamine can be reacted with various reagents to introduce the phenylethanamine moiety .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires a strong acid catalyst, such as methanesulfonic acid, and is conducted under reflux conditions . The scalability of this method makes it suitable for industrial applications.

Mechanism of Action

The mechanism of action of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-(2-phenylethyl)ethanamine

InChI

InChI=1S/C18H20N2/c1-14(19-12-11-15-7-3-2-4-8-15)17-13-20-18-10-6-5-9-16(17)18/h2-10,13-14,19-20H,11-12H2,1H3

InChI Key

SFILDIBJLADGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)NCCC3=CC=CC=C3

Origin of Product

United States

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